molecular formula C14H13NO8S B4059646 2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B4059646
M. Wt: 355.32 g/mol
InChI Key: RTYPQKDAFQMBCD-UHFFFAOYSA-N
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Description

2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid, commonly known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research. MPP is a potent inhibitor of a class of enzymes known as protein phosphatases, which are involved in regulating a wide range of cellular processes. In

Scientific Research Applications

Subheading

Catalytic Applications in Organic SynthesisThe study by Zolfigol, Ayazi-Nasrabadi, & Baghery (2015) highlights the design, synthesis, and characterization of novel nano organocatalysts with urea moiety. These catalysts, including 2-carbamoylhydrazine-1-sulfonic acid, demonstrate potential applications in the synthesis of various organic compounds under mild, solvent-free conditions. Their industrial potential is notable due to the eco-friendly and efficient synthesis process.

Efficient Sulfonylation of Substituted Indoles

Subheading

Advancements in Organic Synthesis TechniquesThe research conducted by Zhang, Wang, Chen, Liu, Liu, & Dai (2018) presents a rapid and efficient method for the 2-sulfonylation of substituted indoles and N-methylpyrrole using arylsulfonyl hydrazides and other sulfur sources. This process is significant for its short reaction time and the use of hydrogen peroxide as both oxidant and solvent, indicating its applicability in green chemistry.

Antioxidant Activity of Sulfonamide Derivatives

Subheading

Potential in Diabetic Complications TreatmentThe study by Alexiou & Demopoulos (2010) explores the synthesis of phenylsulfonamide derivatives with potential application in treating long-term diabetic complications. The study reveals that most compounds exhibit aldose reductase inhibitory activity, and some show potent antioxidant potential. This research underscores the therapeutic potential of these compounds in diabetes management.

Synthesis and Biological Activity of Sulfonamide Metal Complexes

Subheading

Exploration in Antimicrobial and Enzyme InhibitionM. Danish, Jabeen, Raza, Mumtaz, & Tahir (2021) describe the synthesis of a sulfonamide ligand and its complexation with various metals. The resulting metal complexes exhibit diverse biological activities, including antimicrobial and enzyme inhibition. This study highlights the multifaceted applications of these complexes in the field of medicinal chemistry.

properties

IUPAC Name

2-(1-carboxy-3-methylsulfonylpropyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO8S/c1-24(22,23)5-4-10(14(20)21)15-11(16)8-3-2-7(13(18)19)6-9(8)12(15)17/h2-3,6,10H,4-5H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYPQKDAFQMBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
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2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
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2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
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2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
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2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid

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